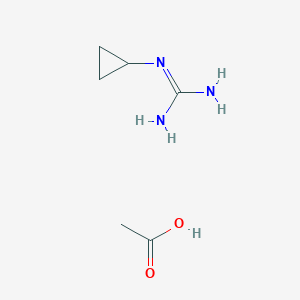
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide
Übersicht
Beschreibung
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a selective dopamine D2 receptor agonist that has been found to exhibit antipsychotic and antidepressant properties.
Wissenschaftliche Forschungsanwendungen
Bone Formation Enhancement
A compound related to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide, specifically (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), has been identified through a high-throughput screening campaign targeting the Wnt beta-catenin cellular messaging system. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, suggesting its potential application in the treatment of bone disorders (Pelletier et al., 2009).
Antibacterial Activities
Schiff bases similar in structure to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide have demonstrated antibacterial properties. A study on various Schiff bases revealed that nearly 50% of these compounds showed reasonable activity against bacterial species such as Escherichia coli, Staphylococcus aureus, and Klebsiella sp., indicating their potential as antibacterial agents (Ibrahim et al., 2011).
Corrosion Inhibition
N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine, a compound related to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide, has shown significant inhibitive performance on mild steel corrosion in hydrochloric acid environments. This compound's adsorption on the surface of mild steel follows the Langmuir adsorption isotherm, suggesting its use as a corrosion inhibitor (Hanoon et al., 2020).
Chemical Synthesis Applications
Compounds structurally related to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide have been used as intermediates or catalysts in various chemical syntheses. For instance, the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, which acts as a chiral catalyst in the addition reactions of dialkyl zinc compounds with aldehydes, uses a related compound as a key intermediate (Huang et al., 2007).
Photophysical Properties in Luminescent Lanthanide Complexes
The photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands, which are structurally similar to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide, and their Eu(III)-cored complexes have been investigated, demonstrating their potential in energy-transfer pathways in luminescent lanthanide complexes (Kim et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGOUPDKKOLZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide | |
CAS RN |
1609402-90-5 | |
| Record name | 1-Naphthalenemethanamine, N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)


![[(5-fluoro-1H-indol-2-yl)methyl]methylamine sulfate (2:1)](/img/structure/B3059961.png)
![(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride](/img/structure/B3059962.png)


![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate](/img/structure/B3059966.png)



![1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-](/img/structure/B3059971.png)
